3-phenylpyridine-2-carboxylic Acid

Overview

Description

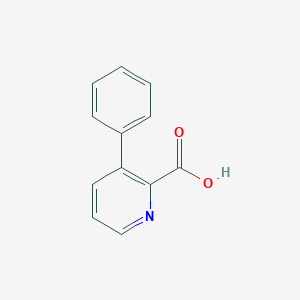

3-Phenylpyridine-2-carboxylic acid (CAS: 103863-15-6) is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a phenyl group at position 3. Its molecular formula is C₁₂H₉NO₂, with a molecular weight of 199.21 g/mol. The compound’s structure combines aromatic π-system interactions from the phenyl group with the acidity of the carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Mechanism of Action

Target of Action

Related compounds such as picolinic acid have been shown to interact with zinc finger proteins (zfps), which play crucial roles in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

It works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function .

Biochemical Pathways

Phenolic compounds, which include 3-phenylpicolinic acid, are known to play key roles in various physiological and biochemical processes in plants . They are involved in processes such as photosynthesis, nutrient mineralization, metal-chelating, antioxidative capacity, and more .

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo .

Biological Activity

3-Phenylpyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and case studies from various research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a pyridine ring substituted with a phenyl group and a carboxylic acid functional group. Its synthesis typically involves multi-step organic reactions, often starting from commercially available precursors. Notably, derivatives of this compound have been synthesized to enhance specific biological activities.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in some cases.

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Anticancer | A549 (lung cancer) | 15 |

| This compound | Antimicrobial | E. coli | 20 |

| 2-Phenyl-4-quinolone-3-carboxylic acid | Anticancer | MCF-7 (breast cancer) | 10 |

| Metal complexes of 3-hydroxypyridine-2-carboxylic acid | Insulin-mimetic | - | - |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate apoptotic pathways. The presence of the carboxylic acid group is crucial for its binding affinity to these targets.

Case Studies

-

In Vitro Studies on Anticancer Activity :

A study demonstrated that several derivatives of this compound exhibited significant cytotoxicity against human leukemia cell lines. The compounds were tested for their ability to induce apoptosis, showing that they activated caspase pathways effectively. -

Insecticidal Activity :

Research on the insecticidal properties of related compounds revealed that certain derivatives could achieve over 90% mortality in pest species such as Mythimna separata at concentrations as low as 500 mg/L. This suggests potential applications in agricultural pest control .

Q & A

Q. What are the established synthetic routes for 3-phenylpyridine-2-carboxylic acid, and how can reaction parameters be optimized for yield and purity?

Basic Research Question

The synthesis of this compound typically involves coupling reactions or cyclization strategies. For example, analogous pyridinecarboxylic acid derivatives are synthesized via:

- Knoevenagel condensation for pyridine ring formation, followed by carboxylation .

- Cross-coupling reactions using palladium catalysts to introduce phenyl groups .

Optimization Strategies :

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .

- Reaction Time : Prolonged stirring (12–24 hours) improves conversion rates for carboxylation steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Resolving Contradictions :

- Use 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex spectra .

- Compare data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. How can computational chemistry methods predict the reactivity and biological activity of this compound?

Advanced Research Question

Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxyl group acts as an electron-withdrawing group, directing substitutions to the pyridine ring .

- Molecular Docking : Screen against protein targets (e.g., enzymes with carboxylate-binding sites) using AutoDock Vina. A study on similar pyridinecarboxylic acids showed binding affinity to metalloproteases (ΔG = −8.2 kcal/mol) .

Validation :

Q. What are the best practices for handling and storing this compound in laboratory settings?

Basic Research Question

Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

Storage :

- Keep in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis .

Q. How can researchers design experiments to investigate the acid’s potential as a ligand in coordination chemistry?

Advanced Research Question

Experimental Design :

- pH-Dependent Solubility Tests : Monitor solubility changes in aqueous buffers (pH 2–12) to identify deprotonation states .

- Complexation Studies : React with metal salts (e.g., Cu²⁺, Fe³⁺) and analyze via:

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Research Question

Approaches :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorescence-based enzymatic assays vs. radiometric methods) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate activity trends .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The table below highlights key structural and physicochemical differences between 3-phenylpyridine-2-carboxylic acid and related pyridine-carboxylic acid derivatives:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs):

- Aromatic Substituents (Phenyl):

- 3-Phenyl vs. 6-Phenyl Isomers: The 3-phenyl derivative (target compound) exhibits ortho-substitution effects, creating steric hindrance near the carboxylic acid. In contrast, the 6-phenyl isomer (nicotinic acid analog) allows for extended conjugation, altering solubility and dipole interactions .

Properties

IUPAC Name |

3-phenylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLPJJGKJSOUOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376453 | |

| Record name | 3-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103863-15-6 | |

| Record name | 3-Phenyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103863-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.